(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate is a complex organic compound that features a thiophene ring, an isoxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate typically involves a multi-step process. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
the synthesis likely involves scalable reactions such as the Paal–Knorr reaction for thiophene derivatives and the [2+3] cycloaddition for isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the isoxazole ring.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. The thiophene and isoxazole rings may play a role in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene structures and are used in medicinal chemistry.
Isoxazole Derivatives: Compounds such as isoxazole-3-carboxaldehyde, which share the isoxazole ring and are used in various chemical syntheses.
Uniqueness
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate is unique due to the combination of its three distinct functional groups: the thiophene ring, the isoxazole ring, and the benzoate ester
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-20-12-5-6-13(14(9-12)21-2)17(19)22-10-11-8-15(23-18-11)16-4-3-7-24-16/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGMXUKFLNYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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